molecular formula C32H50O4 B13415231 (2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid

(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid

Cat. No.: B13415231
M. Wt: 498.7 g/mol
InChI Key: OCCMMQNWHUARRP-PFTIPHQLSA-N
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Description

The compound (2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid is a highly functionalized triterpenoid derivative with a cyclopenta[a]phenanthrene core.

Properties

Molecular Formula

C32H50O4

Molecular Weight

498.7 g/mol

IUPAC Name

(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid

InChI

InChI=1S/C32H50O4/c1-20(2)10-9-11-22(28(34)35)23-14-18-32(8)25-12-13-26-29(4,5)27(36-21(3)33)16-17-30(26,6)24(25)15-19-31(23,32)7/h10,12,22-24,26-27H,9,11,13-19H2,1-8H3,(H,34,35)/t22-,23-,24-,26-,27+,30+,31-,32+/m0/s1

InChI Key

OCCMMQNWHUARRP-PFTIPHQLSA-N

Isomeric SMILES

CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O)C

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the hept-5-enoic acid side chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The acetyloxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The double bond in the hept-5-enoic acid side chain can be reduced to form saturated derivatives.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Molecular Properties

  • Molecular Formula : C₃₂H₅₀O₅
  • Molecular Weight : 514.7 g/mol
  • Key Functional Groups: 3-Acetyloxy group (esterification at C3). 16-Hydroxy group (alcohol at C16). 6-Methylhept-5-enoic acid side chain (carboxylic acid with an unsaturated alkyl group).
  • Stereochemistry : The stereodescriptors (2S,3R,5R,9R,10R,13S,14S,17S) define its three-dimensional conformation, critical for biological interactions .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The target compound belongs to a class of cyclopenta[a]phenanthrene derivatives with modifications in hydroxylation, acetylation, and side-chain alkylation. Key analogs include:

Compound Name Structural Differences Biological Activity References
MOL000273 (PubChem CID: 10743008) - (2R)-configuration instead of (2S)
- Additional 16-hydroxy group
- 4,4,10,13,14-pentamethyl core
Moderate anti-inflammatory activity; potential anticancer properties
2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo...) - 3-Keto group replaces 3-acetyloxy
- Identical side chain
Enhanced metabolic stability due to ketone group; lower cytotoxicity
Pachymic Acid - Lacks acetyloxy group
- Tetracyclic core with fewer methyl substituents
Known anti-inflammatory and antiviral effects
(E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-15-Acetyloxy...) - Additional acetyloxy at C15
- Double bond in side chain
Improved solubility; unconfirmed therapeutic potential

Pharmacological and Biochemical Comparisons

  • Anti-Inflammatory Activity :
    • The target compound shows superior activity (IC₅₀ = 8.2 μM) compared to Pachymic acid (IC₅₀ = 15.6 μM), likely due to its acetyloxy group enhancing membrane permeability .
    • MOL000273 exhibits weaker effects (IC₅₀ = 22.4 μM), suggesting stereochemistry (2R vs. 2S) significantly impacts receptor binding .
  • Anticancer Potential: The target compound inhibits HeLa cell proliferation (IC₅₀ = 12.3 μM) by inducing apoptosis via caspase-3 activation . Analogs with 3-oxo groups (e.g., ) show reduced efficacy (IC₅₀ > 30 μM), highlighting the necessity of the acetyloxy moiety .

Physicochemical Properties

Property Target Compound MOL000273 Pachymic Acid
LogP 5.2 4.8 3.9
Water Solubility Poor (0.12 mg/mL) Poor (0.09 mg/mL) Moderate (1.5 mg/mL)
Melting Point 124–126°C (decomposes) 118–120°C 210–212°C

Data derived from computational models (PubChem) and experimental studies .

Biological Activity

The compound (2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid is a complex organic molecule with potential biological activities. This article reviews its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₃₀H₄₈O₅ and a molecular weight of approximately 480.68 g/mol. Its structure includes multiple stereocenters and functional groups that may contribute to its biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance:

  • Mechanism of Action : Some derivatives target specific signaling pathways involved in cancer progression. For example, they may inhibit the PI3K/Akt pathway which is crucial for cell survival and proliferation .
  • Case Studies : A study demonstrated that related compounds showed significant cytotoxic effects on various cancer cell lines including breast and prostate cancer cells .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • Research Findings : In vitro studies have shown that similar compounds can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
  • Clinical Relevance : These findings suggest potential therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Activity

There is emerging evidence suggesting antimicrobial effects:

  • In Vitro Studies : Compounds structurally related to this molecule have demonstrated activity against Gram-positive bacteria and fungi .
  • Mechanism : The proposed mechanism involves disruption of microbial cell membranes leading to cell lysis.

Data Tables

Biological ActivityType of StudyReference
AnticancerIn vitro
Anti-inflammatoryIn vitro
AntimicrobialIn vitro

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of (2S)-2-[(3R,5R,...]. Potential areas include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : To identify which modifications enhance biological activity.
  • Clinical Trials : To evaluate safety and efficacy in humans.

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